molecular formula C27H24ClN5O2S B2634496 1-[3-(BENZENESULFONYL)-7-CHLORO-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-BENZYLPIPERIDINE CAS No. 893786-79-3

1-[3-(BENZENESULFONYL)-7-CHLORO-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-BENZYLPIPERIDINE

Cat. No.: B2634496
CAS No.: 893786-79-3
M. Wt: 518.03
InChI Key: MSQJIEVFAGLTCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(Benzenesulfonyl)-7-chloro-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-4-benzylpiperidine (CAS 893786-79-3) is a chemical compound with a molecular formula of C27H24ClN5O2S and a molecular weight of 518.03 g/mol . This complex molecule features a triazolo[1,5-a]quinazolin core structure, a benzenesulfonyl group, and a 4-benzylpiperidine substituent, making it a subject of interest in advanced chemical research . The compound is supplied with a high purity level of 95% and above . Compounds within the triazoloquinazoline family are recognized for their potential in medicinal chemistry research, particularly as scaffolds for developing biologically active molecules . The presence of the 1,2,3-triazole moiety is significant, as this heterocycle is a key pharmacophore in several FDA-approved drugs and is widely utilized in antifungal, antibacterial, and other therapeutic research areas due to its ability to participate in key hydrogen bonding interactions . Furthermore, the quinazoline structure is a privileged scaffold in drug discovery, often associated with a range of pharmacological activities. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

3-(benzenesulfonyl)-5-(4-benzylpiperidin-1-yl)-7-chlorotriazolo[1,5-a]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24ClN5O2S/c28-21-11-12-24-23(18-21)25(32-15-13-20(14-16-32)17-19-7-3-1-4-8-19)29-26-27(30-31-33(24)26)36(34,35)22-9-5-2-6-10-22/h1-12,18,20H,13-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSQJIEVFAGLTCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C3=NC4=C(N=NN4C5=C3C=C(C=C5)Cl)S(=O)(=O)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[3-(BENZENESULFONYL)-7-CHLORO-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-BENZYLPIPERIDINE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the triazole ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as an azide and an alkyne, under specific conditions.

    Introduction of the quinazoline moiety: This step involves the condensation of the triazole intermediate with a suitable quinazoline precursor.

    Piperidine substitution: The final step involves the substitution of the piperidine ring with a benzyl group, typically using a benzyl halide in the presence of a base.

Industrial production methods for this compound would involve scaling up these synthetic steps, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

1-[3-(BENZENESULFONYL)-7-CHLORO-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-BENZYLPIPERIDINE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can occur at the triazole ring, leading to the formation of dihydrotriazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atom on the quinazoline ring, leading to the formation of various substituted derivatives.

    Sulfonylation and Desulfonylation: The benzenesulfonyl group can be introduced or removed under specific conditions, leading to the formation of sulfonylated or desulfonylated derivatives.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), nucleophiles (e.g., amines), and bases (e.g., sodium hydroxide).

Mechanism of Action

The mechanism of action of 1-[3-(BENZENESULFONYL)-7-CHLORO-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-BENZYLPIPERIDINE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various cellular processes. For example, it may inhibit kinases involved in cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells . The exact molecular targets and pathways involved may vary depending on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Triazoloquinazoline Derivatives

Key structural analogs differ primarily in substituent groups, which critically modulate biological activity:

Compound Name Substituent at Position 5 Key Features Activity (if reported)
1-[3-(Benzenesulfonyl)-7-Chloro-[1,2,3]Triazolo[1,5-a]Quinazolin-5-Yl]-4-Benzylpiperidine (Target) 4-Benzylpiperidine Lipophilic group; potential CNS penetration Not explicitly reported
1-[3-(Benzenesulfonyl)-7-Chloro-[1,2,3]Triazolo[1,5-a]Quinazolin-5-Yl]-4-(Pyridin-2-Yl)Piperazine 4-(Pyridin-2-yl)piperazine Polar pyridyl group; enhanced hydrogen bonding capacity Not reported
7-Chloro-N-(4-Isopropylphenyl)-3-(Phenylsulfonyl)-[1,2,3]Triazolo[1,5-a]Quinazolin-5-Amine 4-Isopropylphenylamine Bulky aryl group; reduced solubility No activity data

Key Insight : The benzylpiperidine moiety in the target compound may improve blood-brain barrier penetration compared to polar pyridyl or bulky isopropylphenyl groups .

Comparison with Thieno-Fused Triazolo Analogs

Thieno[2,3-/3,2-e][1,2,3]triazolo[1,5-a]pyrimidines (e.g., compounds 4i, 5n, o) exhibit superior anticancer activity compared to aryl-fused triazoloquinazolines. For example:

  • Thieno-fused analog 4i: Demonstrated mean growth inhibition (GP) of 81.85% against Renal Cancer UO-31 .
  • Triazoloquinazoline 6a (2-(amino(5-amino-[1,2,3]triazolo[1,5-a]quinazolin-3-yl)methylene)malononitrile): Showed only slight activity (GP = 81.85%) in the same assay, suggesting reduced efficacy due to the quinazoline core’s electronic or steric properties .

Structural Advantage of Thieno-Fused Systems: The thiophene ring enhances π-π stacking interactions with biological targets, improving binding affinity compared to the benzene ring in quinazolines .

Activity Trends in Pyrazolo[1,5-a]Pyrimidines

Data Table: Comparative Activity of Selected Compounds

Compound Class Example Compound Substituents Bioactivity (GP% or IC₅₀) Cell Line/Application
Triazoloquinazoline Target Compound 4-Benzylpiperidine N/A N/A
Triazoloquinazoline 6a () Amino-malononitrile GP = 81.85% Renal Cancer UO-31
Thieno-Triazolopyrimidine 4i () Thieno-fused core GP = 81.85% Renal Cancer UO-31
Pyrazolo[1,5-a]Pyrimidine 3-(2,4-Dichlorophenyl)-... () Trifluoromethyl, dichlorophenyl IC₅₀ < 1 μM Antitrypanosomal

Biological Activity

1-[3-(Benzenesulfonyl)-7-chloro-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-4-benzylic piperidine is a complex organic compound with significant potential in medicinal chemistry. This compound is characterized by its unique structural features, which include a triazole ring fused to a quinazoline moiety, and various substituents that enhance its biological activity. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to 1-[3-(benzenesulfonyl)-7-chloro-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-4-benzylic piperidine. For instance, derivatives of quinazolinone and triazole have shown promising cytotoxic effects against various human cancer cell lines:

  • Cytotoxicity : The compound has demonstrated significant cytotoxicity against HCT-116 and MCF-7 cancer cell lines with IC50 values ranging from 3.00 to 16.10 µM depending on structural modifications .
  • Mechanism of Action : The mechanism involves cell cycle arrest at the G1 phase and induction of apoptosis through modulation of apoptotic markers such as Bax and Bcl-2 .
Cell Line IC50 (µM) Mechanism
HCT-1163.00 - 6.40G1 phase arrest, apoptosis
MCF-712.60 - 17.30Apoptosis via Bax/Bcl-2 regulation

Enzyme Inhibition

The compound exhibits potential as an enzyme inhibitor:

  • EGFR and VEGFR-2 Inhibition : Similar quinazolinone derivatives have been reported to inhibit epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR-2), which are critical in cancer progression .

Study on Quinazolinone Derivatives

A study conducted on novel quinazolinone-based derivatives indicated that specific modifications led to enhanced potency against cancer cell lines. For example:

  • Compound 13 , a derivative with a triazole linkage, showed an IC50 of 3.20 µM against VEGFR-2 and induced significant apoptosis in HCT-116 cells after 24 hours of treatment .

The biological activity of the compound can be attributed to several mechanisms:

  • Binding Affinity : The compound may bind to specific receptors or enzymes, modulating their activity.
  • Signal Transduction Interference : It can interfere with intracellular signaling pathways that regulate cell proliferation and survival.

Q & A

Q. Basic Research Focus

  • ¹H/¹³C NMR : Resolve substituent positions (e.g., benzylpiperidine protons at δ 2.5–3.5 ppm; aromatic protons in triazoloquinazoline at δ 7.0–8.5 ppm) .
  • IR Spectroscopy : Confirm sulfonyl (S=O stretching at ~1350–1150 cm⁻¹) and triazole (C=N at ~1600 cm⁻¹) groups .
  • X-Ray Crystallography : Resolve regiochemistry of the triazoloquinazoline core and benzylpiperidine orientation. Single-crystal diffraction (e.g., Bruker SMART systems) is critical for unambiguous structural validation .

How can researchers optimize reaction yields using experimental design principles?

Advanced Research Focus
Employ factorial design to systematically vary parameters:

  • Variables : Temperature, catalyst loading (e.g., Pd for coupling), and solvent polarity.
  • Response Surface Methodology (RSM) : Identify interactions between variables (e.g., higher temperatures may reduce lithiation selectivity but accelerate coupling) .
  • Case Study : For sulfonylation, a 2³ factorial design revealed that NaH as a base in THF at 0°C maximizes yield (~85%) while minimizing sulfone over-oxidation .

How can contradictory data in biological activity studies be resolved?

Advanced Research Focus
Contradictions (e.g., varying IC₅₀ values in enzyme inhibition assays) may arise from:

  • Assay Conditions : pH, solvent (DMSO vs. aqueous buffer), or protein batch variability. Use orthogonal assays (e.g., SPR for binding kinetics vs. enzymatic activity) .
  • Structural Dynamics : Molecular dynamics (MD) simulations can reveal conformational flexibility in the benzylpiperidine moiety, affecting target binding .
    Resolution : Validate findings using in silico docking (e.g., AutoDock Vina) paired with site-directed mutagenesis of target proteins .

What computational methods predict the compound’s interactions with biological targets?

Q. Advanced Research Focus

  • Molecular Docking : Screen against kinases or GPCRs using Glide or GROMACS. The benzenesulfonyl group shows high affinity for hydrophobic ATP-binding pockets .
  • QSAR Modeling : Correlate substituent electronegativity (e.g., chlorine at position 7) with activity. Hammett constants (σ) for electron-withdrawing groups improve predictive accuracy .
  • ADMET Prediction : Tools like SwissADME assess logP (~3.5) and BBB permeability, critical for CNS-targeted studies .

What strategies address regioselectivity challenges during triazoloquinazoline functionalization?

Advanced Research Focus
Regioselectivity in electrophilic substitution (e.g., chlorination at position 7 vs. 5):

  • Directing Groups : Install temporary protecting groups (e.g., trimethylsilyl) to steer reactivity .
  • Solvent Effects : Polar aprotic solvents (DMF) favor attack at the electron-deficient triazolo nitrogen .
  • Computational Guidance : DFT calculations (Gaussian 16) predict charge distribution, guiding reagent selection .

How is the compound’s stability assessed under varying storage conditions?

Q. Basic Research Focus

  • Forced Degradation Studies : Expose to heat (40–60°C), humidity (75% RH), and UV light. HPLC-MS monitors degradation products (e.g., sulfone oxidation or piperidine dealkylation) .
  • pH Stability : Assess solubility and degradation in buffers (pH 1–13). The benzylpiperidine group is prone to hydrolysis under acidic conditions .

What are the implications of the benzylpiperidine moiety on pharmacokinetics?

Q. Advanced Research Focus

  • Metabolism : Cytochrome P450 (CYP3A4) mediates N-debenzylation, producing inactive metabolites. Use deuterated benzyl groups to slow metabolism .
  • Bioavailability : The moiety enhances lipophilicity (cLogP ~4.0), improving membrane permeability but reducing aqueous solubility. Prodrug strategies (e.g., phosphate esters) mitigate this .

How can AI-driven tools enhance the compound’s synthesis and analysis?

Q. Advanced Research Focus

  • Retrosynthesis Planning : Tools like IBM RXN for Chemistry propose alternative routes (e.g., microwave-assisted sulfonylation) .
  • Process Optimization : Machine learning (TensorFlow) models predict optimal reaction conditions from historical data (e.g., yield vs. catalyst loading) .
  • Automated Characterization : AI-assisted NMR peak assignment (e.g., ChemAxon) accelerates structural verification .

What are the current gaps in understanding this compound’s mechanism of action?

Q. Advanced Research Focus

  • Target Engagement : Lack of cryo-EM structures for the compound bound to kinases. Propose collaborative studies with structural biology labs .
  • Off-Target Effects : Use chemoproteomics (e.g., activity-based protein profiling) to identify unintended interactions .
  • In Vivo Dynamics : Poor correlation between in vitro potency and in vivo efficacy suggests PK/PD modeling is needed to refine dosing regimens .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.